molecular formula C8H15NO2S B13250999 Cyclooct-2-ene-1-sulfonamide

Cyclooct-2-ene-1-sulfonamide

Cat. No.: B13250999
M. Wt: 189.28 g/mol
InChI Key: VQXLUHAYZQPITD-XQRVVYSFSA-N
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Description

Cyclooct-2-ene-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a cyclooctene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclooct-2-ene-1-sulfonamide can be synthesized through several methods. One common approach involves the reaction of cyclooctene with sulfonamide precursors under specific conditions. For instance, the reaction of cyclooctene with sulfonyl chloride in the presence of a base such as pyridine can yield this compound . Another method involves the use of sodium sulfinates and amines, mediated by ammonium iodide (NH4I), to produce sulfonamides .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly and cost-effective methods, such as iodine-mediated reactions, is preferred to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: Cyclooct-2-ene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonic acids, amines, and various substituted sulfonamides .

Properties

Molecular Formula

C8H15NO2S

Molecular Weight

189.28 g/mol

IUPAC Name

(2Z)-cyclooct-2-ene-1-sulfonamide

InChI

InChI=1S/C8H15NO2S/c9-12(10,11)8-6-4-2-1-3-5-7-8/h4,6,8H,1-3,5,7H2,(H2,9,10,11)/b6-4-

InChI Key

VQXLUHAYZQPITD-XQRVVYSFSA-N

Isomeric SMILES

C1CC/C=C\C(CC1)S(=O)(=O)N

Canonical SMILES

C1CCC=CC(CC1)S(=O)(=O)N

Origin of Product

United States

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